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Compound of Interest

Compound Name: Tetracyclohexyltin

Cat. No.: B073449 Get Quote

This in-depth technical guide provides a comprehensive overview of the discovery, history, and

synthesis of tetracyclohexyltin. It is intended for researchers, scientists, and professionals in

the field of drug development and organometallic chemistry. This document details the primary

synthetic routes, experimental protocols, and relevant quantitative data, presented in a clear

and structured format.

Discovery and History
The pioneering work in the field of organotin compounds containing cyclohexyl groups was

conducted in the early 20th century. The first synthesis of tetracyclohexyltin is attributed to

Erich Krause and Alfred von Grosse in their 1925 publication in Berichte der deutschen

chemischen Gesellschaft. While access to the specific experimental details of this original

publication is limited, their work laid the foundation for subsequent developments in the

synthesis of tetraorganotin compounds.

Historically, two principal methods have emerged for the formation of carbon-tin bonds in

compounds like tetracyclohexyltin: the Grignard reaction and the Wurtz reaction. The

Grignard approach, utilizing the reaction of a Grignard reagent with a tin halide, became a

widely adopted method for creating a variety of organotin compounds. Later developments,

particularly in industrial applications, have also employed the Wurtz-type reaction, which

involves the coupling of an alkyl halide with a tin halide in the presence of an alkali metal.
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The two primary methods for the laboratory and industrial synthesis of tetracyclohexyltin are

the Grignard reaction and the Wurtz reaction. Both methods have their distinct advantages and

have been refined over the years.

Grignard Reaction
The Grignard reaction is a versatile and widely used method for the synthesis of

tetracyclohexyltin. The overall reaction involves the reaction of a cyclohexylmagnesium halide

(Grignard reagent) with tin(IV) chloride.

Reaction Scheme:

4 C₆H₁₁MgX + SnCl₄ → (C₆H₁₁)₄Sn + 4 MgXCl (where X = Cl or Br)

This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or

tetrahydrofuran (THF). The formation of tetracyclohexyltin is often a byproduct in the

synthesis of tricyclohexyltin derivatives, where the stoichiometry is controlled to favor the tri-

substituted product. However, by adjusting the molar ratio of the Grignard reagent to tin

tetrachloride, the yield of tetracyclohexyltin can be maximized.

Wurtz Reaction
The Wurtz reaction provides an alternative route to tetracyclohexyltin, particularly suitable for

large-scale industrial production. This method involves the reaction of a cyclohexyl halide with

tin(IV) chloride in the presence of a highly reactive metal, typically sodium.

Reaction Scheme:

4 C₆H₁₁Cl + SnCl₄ + 8 Na → (C₆H₁₁)₄Sn + 8 NaCl

The reaction is generally performed in a hydrocarbon solvent, and the in-situ formation of a

highly reactive organosodium species is believed to be an intermediate step. This method can

be highly effective for the synthesis of symmetrical tetraalkyltin compounds with bulky alkyl

groups, with reports of high yields.
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The following are detailed experimental protocols for the synthesis of tetracyclohexyltin via

the Grignard and Wurtz reactions. These protocols are based on established procedures for

the synthesis of analogous organotin compounds.

Protocol 1: Synthesis of Tetracyclohexyltin via Grignard
Reaction
Materials:

Magnesium turnings

Iodine (crystal)

Cyclohexyl bromide (or chloride)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Tin(IV) chloride (SnCl₄)

Anhydrous toluene or xylene

Hydrochloric acid (aqueous solution)

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, three-necked

flask, dropping funnel, condenser)

Procedure:

Preparation of the Grignard Reagent:

A three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying

tube, and a dropping funnel is flame-dried and flushed with dry nitrogen.
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Magnesium turnings (4.2 molar equivalents) and a small crystal of iodine are placed in the

flask.

A solution of cyclohexyl bromide (4.0 molar equivalents) in anhydrous diethyl ether is

prepared and a small portion is added to the magnesium turnings to initiate the reaction.

Once the reaction has started (indicated by the disappearance of the iodine color and

gentle reflux), the remaining cyclohexyl bromide solution is added dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure

complete formation of the Grignard reagent.

Reaction with Tin(IV) Chloride:

In a separate Schlenk flask, a solution of tin(IV) chloride (1.0 molar equivalent) in

anhydrous toluene is prepared under a nitrogen atmosphere.

The tin(IV) chloride solution is cooled in an ice bath.

The prepared Grignard reagent is then added dropwise to the stirred tin(IV) chloride

solution.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 2-3 hours.

Work-up and Purification:

The reaction mixture is cooled to room temperature and then carefully poured onto a

mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the

reaction.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with water and brine, then dried over anhydrous

sodium sulfate.

The solvent is removed under reduced pressure to yield the crude product.
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The crude tetracyclohexyltin can be purified by recrystallization from a suitable solvent

such as ethanol or acetone.

Protocol 2: Synthesis of Tetracyclohexyltin via Wurtz
Reaction
Materials:

Sodium metal

Cyclohexyl chloride

Tin(IV) chloride (SnCl₄)

Anhydrous hydrocarbon solvent (e.g., toluene, xylene)

Methanol

Standard laboratory glassware for reactive metal handling under inert atmosphere.

Procedure:

Reaction Setup:

A three-necked flask is equipped with a high-speed mechanical stirrer, a reflux condenser,

and an addition funnel, all under a nitrogen atmosphere.

A dispersion of sodium metal (8.2 molar equivalents) in anhydrous toluene is prepared in

the flask.

Reaction Execution:

A mixture of cyclohexyl chloride (4.0 molar equivalents) and tin(IV) chloride (1.0 molar

equivalent) is added dropwise to the vigorously stirred sodium dispersion at a temperature

sufficient to maintain the reaction (typically near the boiling point of the solvent).

The reaction is highly exothermic and the addition rate should be controlled to maintain a

steady reflux.
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After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4

hours.

Work-up and Purification:

The reaction mixture is cooled to room temperature.

Excess sodium is carefully destroyed by the slow addition of methanol.

Water is then added to dissolve the sodium chloride byproduct.

The organic layer is separated, washed with water, and dried over anhydrous sodium

sulfate.

The solvent is removed by distillation, and the crude tetracyclohexyltin is purified by

vacuum distillation or recrystallization.

Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of

tetracyclohexyltin.

Table 1: Reactant and Product Properties

Compound Formula
Molar Mass (
g/mol )

Melting Point
(°C)

Boiling Point
(°C)

Tin(IV) Chloride SnCl₄ 260.52 -33 114.1

Cyclohexyl

Bromide
C₆H₁₁Br 163.07 -56.8 166-167

Cyclohexyl

Chloride
C₆H₁₁Cl 118.61 -44 142-143

Tetracyclohexylti

n
(C₆H₁₁)₄Sn 451.32 263-265

>250

(decomposes)

Table 2: Typical Reaction Parameters and Yields

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b073449?utm_src=pdf-body
https://www.benchchem.com/product/b073449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
Method

Key Reactants Solvent(s)
Typical
Reaction
Temperature

Typical Yield
(%)

Grignard

Reaction

C₆H₁₁MgBr,

SnCl₄

Diethyl ether,

Toluene
Reflux 60-80

Wurtz Reaction
C₆H₁₁Cl, SnCl₄,

Na
Toluene, Xylene Reflux >80

Note: Yields are dependent on specific reaction conditions and scale.

Visualizations
The following diagrams illustrate the chemical pathways and a generalized experimental

workflow for the synthesis of tetracyclohexyltin.

4 C₆H₁₁MgX
(Cyclohexylmagnesium Halide)

(C₆H₁₁)₄Sn
(Tetracyclohexyltin)

+

SnCl₄
(Tin(IV) Chloride)

4 MgXCl

4 C₆H₁₁Cl
(Cyclohexyl Chloride)

(C₆H₁₁)₄Sn
(Tetracyclohexyltin)

+

SnCl₄
(Tin(IV) Chloride)

+

8 Na
(Sodium)

8 NaCl
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Start: Assemble Dry Glassware
under Inert Atmosphere

Reagent Preparation
(Grignard or Na dispersion)

Reaction with SnCl₄
(Controlled Addition, Heating)

Quenching and Work-up
(Hydrolysis, Extraction)

Purification
(Recrystallization or Distillation)

Product Characterization
(Melting Point, Spectroscopy)

End: Pure Tetracyclohexyltin

Click to download full resolution via product page
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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